

# Application Notes and Protocols for the Solvent Extraction of Bismuth-210

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bismuth-210*

Cat. No.: *B076734*

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Disclaimer: These protocols are intended for informational purposes for qualified professionals. The isolation of **Bismuth-210** (Bi-210), a radionuclide, requires strict adherence to radiation safety regulations and should only be performed in a licensed facility equipped for handling radioactive materials. Appropriate personal protective equipment (PPE) and radiation monitoring are mandatory.

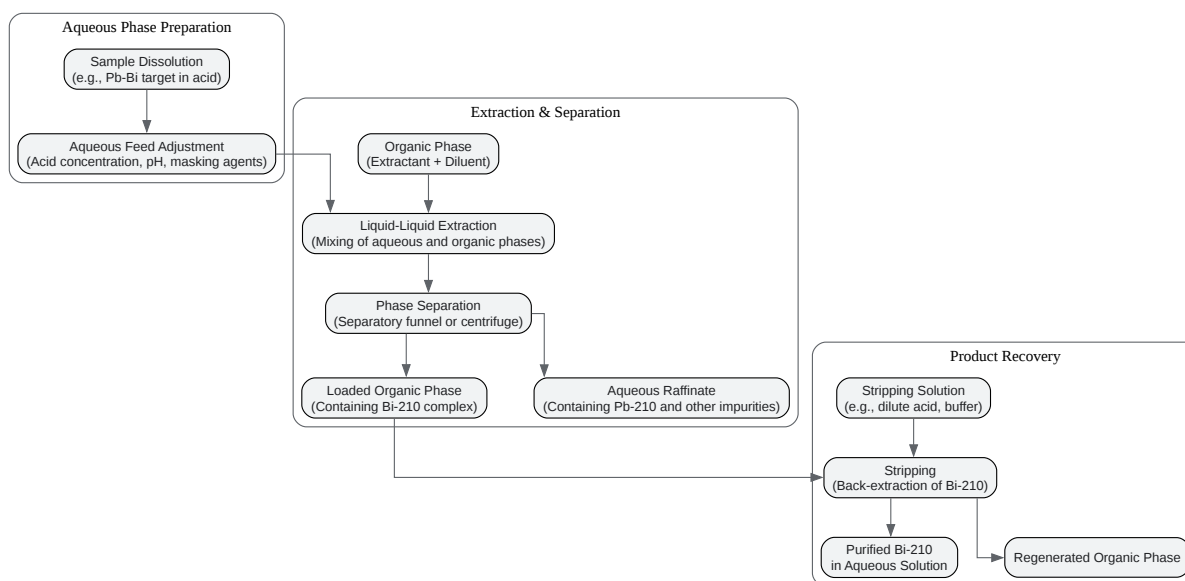
## Introduction

**Bismuth-210** is a naturally occurring beta-emitting radionuclide in the uranium-238 decay chain, with a half-life of 5.01 days. It is a daughter product of lead-210 (Pb-210) and decays to the alpha-emitter polonium-210 (Po-210). The isolation and purification of Bi-210 are crucial for various applications, including its use as a tracer in environmental studies and its potential in targeted radionuclide therapy. Solvent extraction, also known as liquid-liquid extraction, is a highly effective and versatile technique for the radiochemical separation of Bi-210 from its parent and daughter nuclides, as well as from other interfering elements.

This document provides detailed protocols for three common solvent extraction systems used for the isolation of bismuth: N-n-hexylaniline, Tributyl Phosphate (TBP), and Dithizone.

## General Experimental Workflow

The fundamental principle of solvent extraction for Bi-210 isolation involves the selective transfer of bismuth ions from an aqueous solution to an immiscible organic phase containing a specific extracting agent. The general workflow is depicted below.



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Caption: General workflow for the solvent extraction of **Bismuth-210**.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described solvent extraction protocols for bismuth.

Parameter	N-n-hexylaniline System	Tributyl Phosphate (TBP) System	Dithizone System
Aqueous Medium	0.1-3 M H <sub>2</sub> SO <sub>4</sub> with 0.3-0.7 M KSCN[1]	1.0 M HCl[2][3] or 2.0 M HNO <sub>3</sub> [4]	Weakly ammoniacal cyanide solution (pH 8.5-9.5)[5][6]
Organic Phase	1.5% N-n-hexylaniline in xylene[1]	2.16 mol/L (approx. 80%) TBP in kerosene/n-heptane[3][4]	Dithizone in chloroform (CHCl <sub>3</sub> )[5][6]
Stripping Solution	Acetate buffer[1]	Dilute nitric acid (e.g., 2 M HNO <sub>3</sub> )[7] or oxalate solution[3]	Not typically required for this specific separation
Extraction Efficiency	Quantitative[1]	~98.5%[2][3]	High, but primarily for separating Pb from Bi[8]
Key Separation	Bi from various associated elements[1]	Bi from Pb and other impurities[2][9]	Pb from Bi (Pb is extracted into the organic phase)[5][6]

## Experimental Protocols

### Protocol 1: N-n-hexylaniline Extraction of Bismuth-210

This method is effective for separating bismuth from a variety of other metals.

#### 1. Materials and Reagents:

- Aqueous feed containing Bi-210

- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), concentrated
- Potassium thiocyanate (KSCN)
- N-n-hexylaniline
- Xylene
- Acetate buffer solution (prepared by dissolving 27.2 g of sodium acetate trihydrate in 400 mL water, adding 17 mL of glacial acetic acid, and diluting to 1 L)[1]
- Separatory funnel (125 mL)

## 2. Procedure:

- Aqueous Phase Preparation: Take an aliquot of the sample solution containing Bi-210. Adjust the volume to 10 mL and add sufficient sulfuric acid and potassium thiocyanate to achieve final concentrations of 0.1-3 M  $\text{H}_2\text{SO}_4$  and 0.3-0.7 M KSCN.[1]
- Organic Phase Preparation: Prepare a 1.5% (v/v) solution of N-n-hexylaniline in xylene.[1]
- Extraction:
  - Transfer the prepared aqueous phase to a 125 mL separatory funnel.
  - Add 10 mL of the 1.5% N-n-hexylaniline solution.
  - Shake the funnel vigorously for 2 minutes to ensure thorough mixing.[1]
  - Allow the phases to separate. The organic phase contains the extracted Bi-210.
- Stripping (Back-Extraction):
  - Separate and collect the organic phase.
  - To recover the Bi-210, add 25 mL of acetate buffer to the separatory funnel containing the organic phase.

- Shake for 2 minutes. Repeat the stripping step with a fresh 25 mL portion of acetate buffer to ensure complete recovery.[\[1\]](#)
- Combine the aqueous fractions, which now contain the purified Bi-210.

## Protocol 2: Tributyl Phosphate (TBP) Extraction of Bismuth-210

TBP is a widely used extractant in nuclear chemistry and is effective for separating bismuth from acidic media.

### 1. Materials and Reagents:

- Aqueous feed containing Bi-210
- Hydrochloric acid (HCl), concentrated
- Tributyl Phosphate (TBP)
- Kerosene or n-heptane (diluent)
- Nitric acid (HNO<sub>3</sub>) for stripping
- Separatory funnel

### 2. Procedure:

- Aqueous Phase Preparation: Dissolve the sample containing Bi-210 and adjust the solution to be approximately 1.0 M in hydrochloric acid.[\[2\]](#)[\[3\]](#)
- Organic Phase Preparation: Prepare a solution of 2.16 mol/L TBP in a suitable diluent like kerosene.[\[3\]](#)
- Extraction:
  - Place equal volumes of the aqueous feed and the TBP organic phase into a separatory funnel (e.g., 20 mL of each for a 1:1 phase ratio).

- Stopper the funnel and shake vigorously for 5-10 minutes.
- Allow the phases to separate completely. The organic phase will be the upper layer.
- Carefully drain and collect the lower aqueous phase (raffinate), which will contain Pb-210 and other impurities. The upper organic phase contains the Bi-210.
- Stripping (Back-Extraction):
  - Transfer the loaded organic phase to a clean separatory funnel.
  - Add an equal volume of a stripping agent, such as 2 M nitric acid.[\[7\]](#)
  - Shake for 5-10 minutes to transfer the Bi-210 back into the aqueous phase.
  - Allow the phases to separate and collect the aqueous phase containing the purified Bi-210.

## Protocol 3: Dithizone Extraction for the Separation of Lead-210 from Bismuth-210

This protocol is primarily used to remove the parent Pb-210, leaving Bi-210 in the aqueous phase. Dithizone forms a stable complex with lead at a specific pH.

### 1. Materials and Reagents:

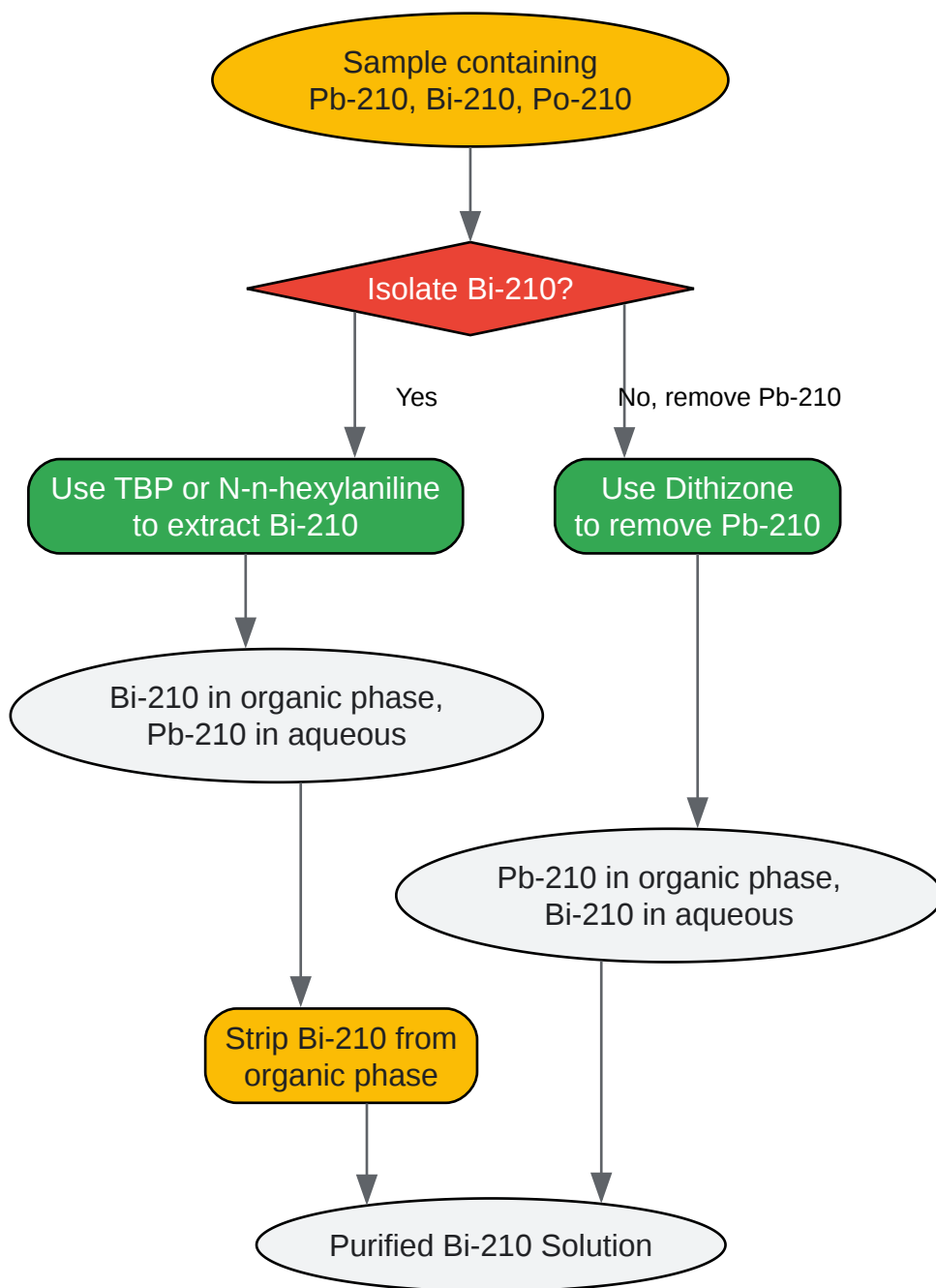
- Aqueous feed containing Pb-210 and Bi-210
- Ammoniacal citrate-cyanide solution
- Dithizone
- Chloroform ( $\text{CHCl}_3$ )
- Separatory funnel

### 2. Procedure:

- **Aqueous Phase Preparation:** To an acidified sample containing the radionuclides, add ammoniacal citrate-cyanide solution to adjust the pH to between 8.5 and 9.5. This solution also acts as a reducing and masking agent.<sup>[5][6]</sup>
- **Organic Phase Preparation:** Prepare a working solution of dithizone in chloroform.
- **Extraction:**
  - Transfer the pH-adjusted aqueous solution to a separatory funnel.
  - Add the dithizone-chloroform solution and shake vigorously for approximately 30-60 seconds. Lead forms a cherry-red lead dithizonate complex which is extracted into the chloroform layer.<sup>[5][6]</sup>
  - Allow the phases to separate.
  - Carefully drain the lower chloroform layer containing the Pb-210.
  - The aqueous phase now contains the Bi-210, largely free from its parent Pb-210. Multiple extractions may be necessary to ensure complete removal of lead.

## Logical Relationships in Separation Chemistry

The choice of extraction protocol depends on the initial composition of the sample and the desired final product. The following diagram illustrates the logical decision-making process for selecting a separation strategy.



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Address: 3281 E Guasti Rd

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